Zatonacaftor

CFTR Corrector F508del Mutation Cystic Fibrosis

CFTR modulator research requires precise functional classification-substituting correctors with potentiators invalidates mechanistic data. Zatonacaftor is a defined next-generation CFTR corrector (INN stem '-caftor') for preclinical rescue studies. - Distinct binding site enables additivity assays with tezacaftor in F508del HBE models - Quantify combinatorial CFTR maturation & chloride transport - Suitable as a chemical probe for CFTR folding pathway dissection

Molecular Formula C24H27N3O4S
Molecular Weight 453.6 g/mol
CAS No. 2301945-38-8
Cat. No. B12394508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZatonacaftor
CAS2301945-38-8
Molecular FormulaC24H27N3O4S
Molecular Weight453.6 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(N=C1)OC(C)C)C2(CC2)C(=O)NS(=O)(=O)C3=CC=CC4=C3C=CC(=N4)C
InChIInChI=1S/C24H27N3O4S/c1-5-17-13-19(22(25-14-17)31-15(2)3)24(11-12-24)23(28)27-32(29,30)21-8-6-7-20-18(21)10-9-16(4)26-20/h6-10,13-15H,5,11-12H2,1-4H3,(H,27,28)
InChIKeyGTTUAFLREAIAHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zatonacaftor for Cystic Fibrosis Research


Zatonacaftor, identified by CAS 2301945-38-8, is a synthetic organic small molecule that functions as a modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein [1]. Its chemical designation follows the World Health Organization's International Nonproprietary Name (INN) stem '-caftor', which is reserved for CFTR modulators, correctors, and amplifiers [2]. As a research tool, Zatonacaftor is intended for use in preclinical studies to investigate the functional rescue of defective CFTR proteins, which are the underlying cause of cystic fibrosis (CF) [3].

CFTR Corrector Tool Targets folding & trafficking of F508del-CFTR
Distinct from Potentiators Correctors aid trafficking; potentiators gate channel
Research-Use Compound For preclinical CFTR pathway studies

Zatonacaftor: A Distinct CFTR Corrector


Within the CFTR modulator class, a significant degree of functional and structural heterogeneity exists, rendering simple substitution between compounds for research procurement unfeasible. While all '-caftor' compounds target the CFTR protein, they are not functionally equivalent [1]. The class is broadly categorized into 'correctors', which aid in protein folding and trafficking to the cell surface, and 'potentiators', which enhance channel gating [2]. Zatonacaftor is classified as a corrector, and its specific chemical structure dictates its unique binding site and mechanism of action on the CFTR protein . In contrast, alternative compounds may function as pure potentiators (e.g., ivacaftor) or have different corrector binding modalities (e.g., lumacaftor, tezacaftor) [2]. Therefore, selecting the appropriate modulator for a specific experimental model or research question requires a precise understanding of these functional distinctions, as outlined in the quantitative evidence below.

This Compound
Zatonacaftor (CAS 2301945-38-8) – CFTR corrector
Common Confusion
Bamocaftor (VX-659, CAS 2204245-48-5) – different molecular formula and biological profile
Risk
Ordering VX-659 may deliver a chemically distinct entity; verify CAS and molecular identity before purchase.
Functional Class
Corrector – assists protein folding and surface trafficking
Alternative Modulators
Potentiators (e.g., ivacaftor) only enhance channel gating; corrector mechanisms are not interchangeable
Risk
Substituting a corrector with a potentiator may not reproduce CFTR maturation endpoints; mechanism mismatch may shift experimental outcomes.

Zatonacaftor Head-to-Head Evidence


F508del-CFTR Correction Activity

Zatonacaftor is a CFTR corrector specifically designed to improve the processing and trafficking of the F508del-CFTR protein, the most common mutation in cystic fibrosis . In a class-level inference, its mechanism as a 'next-generation' corrector is distinct from first-generation correctors like lumacaftor or tezacaftor, which are hypothesized to bind to different sites on the CFTR protein [1].

Corrector Class
Class-level
Next-generation corrector; distinct binding site (class-level inference)
May support additivity with first-generation correctors; research context-dependent.
In vitro validation required.
CFTR Corrector F508del Mutation Cystic Fibrosis

Structural Difference vs. Bamocaftor (VX-659)

Zatonacaftor is frequently and incorrectly associated with the development code VX-659. It is critical to distinguish Zatonacaftor (CAS 2301945-38-8) from the separate compound Bamocaftor (VX-659, CAS 2204245-48-5). The two compounds have different molecular formulas (C24H27N3O4S for Zatonacaftor vs. C28H32F3N5O4S for Bamocaftor) [1][2], which directly impacts their physicochemical properties, binding kinetics, and biological activity.

Structural Identity
Head-to-head
C24H27N3O4S (Zatonacaftor) vs C28H32F3N5O4S (Bamocaftor)
Chemical identity verification critical; VX-659 is a different compound.
CAS 2301945-38-8 ≠ 2204245-48-5.
CFTR Corrector Structure-Activity Relationship Medicinal Chemistry

Solubility and Stability Profile

For experimental reproducibility, understanding a compound's handling requirements is essential. Zatonacaftor is reported to be soluble in DMSO, a common solvent for in vitro assays, and stable under recommended storage conditions of -20°C for up to 3 years as a powder .

Handling Profile
Data to verify
DMSO soluble; powder stable at -20°C for 3 years (reported)
Reported solubility and storage data to verify experimentally.
Vendor-provided; no independent source.
Preclinical Formulation Solubility Stability

Zatonacaftor Research Applications


CFTR Corrector Synergy and Additivity

Zatonacaftor, as a next-generation corrector, is an ideal tool for investigating additivity or synergy with first-generation correctors like tezacaftor. Researchers can co-administer Zatonacaftor and tezacaftor in F508del/F508del human bronchial epithelial (HBE) cell models to quantify the combinatorial effect on CFTR maturation and chloride transport, potentially revealing more effective therapeutic strategies beyond single-corrector regimens [1]. This application stems directly from its class-level distinction as a next-generation corrector with a potentially non-overlapping binding site.

CFTR Trafficking Mechanism Assays

Due to its structural and mechanistic differentiation from compounds like Bamocaftor (VX-659) [2], Zatonacaftor serves as a distinct chemical probe for dissecting the CFTR protein folding pathway. Researchers can use it in side-by-side assays with other correctors to identify compound-specific effects on CFTR processing intermediates, ER retention, and final trafficking to the plasma membrane. This helps build a more complete understanding of CFTR biology and identifies specific steps amenable to pharmacological intervention.

Preclinical Formulation and Stability Studies

The defined solubility in DMSO and long-term storage stability data for Zatonacaftor make it a suitable reference compound for pharmaceutical scientists developing novel formulation strategies for CFTR modulators. It can be used as a model compound to test new excipients or drug delivery systems aimed at improving oral bioavailability or targeted lung delivery, given its well-characterized basic handling properties.

Application
Selection Property
Validation Focus
CFTR Corrector Additivity Studies
Next-generation corrector with distinct binding site
Additivity model response with first-generation correctors
CFTR Trafficking Pathway Assays
Structural distinction from Bamocaftor (VX-659)
CFTR processing and trafficking endpoint monitoring
Preclinical Formulation Screening
Reported DMSO solubility and powder stability
Handling and formulation context under standard storage

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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